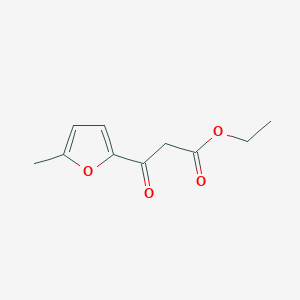

Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate (EMFOP) is a compound belonging to the class of organic compounds known as 3-oxoalkanoates. It is a colorless, water-soluble, and volatile liquid with a sweet, fruity odor. EMFOP is widely used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a flavoring agent in foods and beverages.

Scientific Research Applications

1. Heterogeneous Catalysis

A study by Zhang et al. (2018) demonstrated the use of Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoates in the one-pot synthesis of 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones, using K10 Montmorillonite Clay as a heterogeneous catalyst. This method avoids the use of expensive transition metals and eliminates the need for intermediate purification, making it a valuable approach in organic synthesis (Zhang et al., 2018).

2. Synthesis of Complex Molecules

In 2018, Nemani et al. developed a bioanalytical method for the quantitative measurement of Ethyl 3-(2-(4-fluorophenyl) amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, indicating its role in complex molecule synthesis and its potential as an acetylcholinesterase inhibitor (Nemani et al., 2018).

3. Pharmaceutical Compounds

Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound structurally related to Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate, has been studied for its polymorphic forms. These forms present challenges for analytical and physical characterization techniques in pharmaceutical research (Vogt et al., 2013).

4. Organocatalysis

Reitel et al. (2018) explored asymmetric organocatalytic approaches using Ethyl 3-oxo-3-phenylpropanoate for the [3+2] annulation, resulting in the formation of specific dihydrofuran derivatives. This highlights its application in the field of organocatalysis (Reitel et al., 2018).

5. Photocyclization in Chemical Synthesis

Li et al. (2015) utilized Ethyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoates in a photocyclization process to synthesize benzo[a]carbazoles. This method features the use of CuBr2 to prompt transformations, showcasing its application in photochemical synthesis (Li et al., 2015).

properties

IUPAC Name |

ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-13-10(12)6-8(11)9-5-4-7(2)14-9/h4-5H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFKXSDOXXHURF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(O1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2478494.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2478496.png)

![(5-chlorothiophen-2-yl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone](/img/structure/B2478499.png)

![5-Phenyl-2-pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2478503.png)

![1-Methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2478505.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2478506.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2478507.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2478513.png)

![2,5-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2478514.png)